molecular formula C14H18O B14023463 1-(3-Methoxyphenyl)-1-heptyne

1-(3-Methoxyphenyl)-1-heptyne

Cat. No.: B14023463
M. Wt: 202.29 g/mol
InChI Key: CTMCOFNHIMUHRZ-UHFFFAOYSA-N
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Description

1-(Hept-1-yn-1-yl)-3-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hept-1-yn-1-yl)-3-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using different protocols of cross-dehydrogenative coupling, with CuCl as a catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemicals and solvents, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Hept-1-yn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(Hept-1-yn-1-yl)-3-methoxybenzene has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • 1-(Hept-1-yn-1-yl)-4-methoxybenzene
  • 1-(Hept-1-yn-1-yl)naphthalene
  • 2-(Hept-1-yn-1-yl)-1,1’-biphenyl

Comparison: 1-(Hept-1-yn-1-yl)-3-methoxybenzene is unique due to the position of the methoxy group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-hept-1-ynyl-3-methoxybenzene

InChI

InChI=1S/C14H18O/c1-3-4-5-6-7-9-13-10-8-11-14(12-13)15-2/h8,10-12H,3-6H2,1-2H3

InChI Key

CTMCOFNHIMUHRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC(=CC=C1)OC

Origin of Product

United States

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